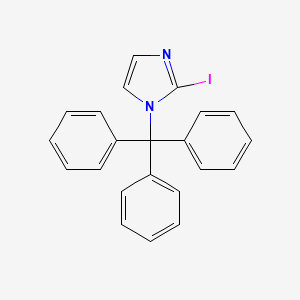

2-Iodo-1-trityl-1H-imidazole

描述

Significance of Imidazole (B134444) Derivatives in Heterocyclic Chemistry

Imidazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging pharmacological activities. ajrconline.orgwisdomlib.org These five-membered rings, containing two nitrogen atoms, are present in numerous biologically important molecules, including the amino acid histidine, histamine, and nucleic acids. nih.govresearchgate.netlifechemicals.com The unique electronic properties and ability to participate in hydrogen bonding make the imidazole scaffold a privileged structure in medicinal chemistry. ajrconline.orgnih.gov Consequently, imidazole derivatives have been extensively developed for a variety of therapeutic applications, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.orgresearchgate.net

The Role of Halogenated Imidazoles in Synthetic Transformations

Halogenated imidazoles are versatile building blocks in organic synthesis, primarily serving as precursors in cross-coupling reactions. researchgate.netacs.org The introduction of a halogen atom, such as iodine, onto the imidazole ring provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This is particularly valuable for the construction of complex molecular architectures. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed to functionalize haloimidazoles, allowing for the attachment of a wide array of substituents. acs.orgelsevierpure.com The reactivity of the halogenated position can be influenced by the electronic environment of the imidazole ring and the nature of other substituents present. nih.gov

Strategic Utility of the N-Trityl Protecting Group in Imidazole Chemistry

The trityl (triphenylmethyl) group is a sterically bulky protecting group commonly used for alcohols, amines, and thiols. total-synthesis.com In imidazole chemistry, the N-trityl group serves several crucial functions. Its large size can direct reactions to other positions of the imidazole ring by sterically hindering approach to the nitrogen atom and adjacent carbons. total-synthesis.comtubitak.gov.tr This steric hindrance allows for selective functionalization, a key consideration in multi-step syntheses. Furthermore, the trityl group can be cleaved under acidic conditions, allowing for its removal once its protective or directing role is complete. total-synthesis.com The stability of the trityl group is such that it can withstand a variety of reaction conditions while still being readily removable when desired. umich.edu

Research Landscape and Historical Context of 2-Iodo-1-trityl-1H-imidazole Studies

The synthesis of imidazole derivatives has a long history, with the first reported synthesis of imidazole itself dating back to 1858. wikipedia.org Over the years, numerous methods for constructing and functionalizing the imidazole ring have been developed, including the Debus-Radziszewski synthesis and the van Leusen imidazole synthesis. mdpi.comwikipedia.org The specific compound, this compound, emerged from the need for a stable, yet reactive, precursor for the synthesis of 2-substituted imidazoles. Research has focused on its preparation and subsequent reactions. For instance, a flow chemistry approach has been developed for the rapid and efficient synthesis of 2-lithio-1-(triphenylmethyl)imidazole, which can then be reacted with iodine to produce this compound in good yield. up.ac.za This highlights the ongoing efforts to develop more efficient and scalable methods for the production and utilization of this important synthetic intermediate.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound is primarily driven by its potential as a key building block in the synthesis of novel compounds with valuable biological or material properties. The main objectives of this research include:

Optimization of Synthetic Routes: Developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound.

Exploration of Reactivity: Investigating the scope and limitations of its participation in various chemical transformations, particularly in cross-coupling reactions.

Application in Target-Oriented Synthesis: Utilizing this compound as a key intermediate in the total synthesis of natural products and the creation of new drug candidates.

The data from these studies, including spectroscopic and physical properties, are essential for its characterization and application.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H17IN2 | nih.gov |

| Molecular Weight | 436.3 g/mol | nih.gov |

| IUPAC Name | 2-iodo-1-tritylimidazole | nih.gov |

| CAS Number | 67478-46-0 | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodo-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17IN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHIYUWXFHXGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347134 | |

| Record name | 2-Iodo-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67478-46-0 | |

| Record name | 2-Iodo-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Iodo 1 Trityl 1h Imidazole

Direct Halogenation Protocols

Direct halogenation presents a straightforward approach to introduce an iodine atom onto the imidazole (B134444) ring. However, achieving regioselectivity at the C2 position is a critical challenge that requires careful control of the reaction conditions.

Regioselective Iodination of N-Tritylimidazole

The trityl (triphenylmethyl) group on the N1 position of the imidazole ring plays a crucial role in directing the iodination to the C2 position. While direct iodination of unsubstituted imidazole often leads to a mixture of products, the bulky trityl group sterically hinders the C4 and C5 positions, thereby favoring electrophilic attack at the C2 position. Various iodinating agents can be employed for this purpose, with N-iodosuccinimide (NIS) being a common choice due to its mild and selective nature. organic-chemistry.org The reaction is typically carried out in an appropriate solvent, and the choice of solvent can influence the reaction rate and yield.

Optimization of Reaction Conditions for Direct Iodination

The efficiency of the direct iodination of N-tritylimidazole to yield the 2-iodo derivative is highly dependent on the reaction parameters. Optimization of these conditions is essential to maximize the yield and purity of the desired product. Key factors that are often fine-tuned include the choice of iodinating agent, the solvent system, the reaction temperature, and the presence of additives or catalysts. researchgate.net For instance, using a combination of iodine and a base like sodium bicarbonate can facilitate the reaction. researchgate.net Similarly, the use of a Lewis acid or a transition metal catalyst can enhance the electrophilicity of the iodine source, leading to a more efficient reaction. organic-chemistry.org

Below is a table summarizing typical conditions for the direct iodination of N-tritylimidazole.

| Iodinating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| I₂ | NaHCO₃ | THF/H₂O | Room Temp | Moderate to Good researchgate.net |

| NIS | - | CH₂Cl₂ | Room Temp | Good |

| NIS | AgOTf | DCE | 60 | High organic-chemistry.org |

This table represents a summary of generalized conditions and yields may vary based on specific substrate and reaction scale.

Organometallic Precursor Strategies

An alternative and often more regioselective route to 2-iodo-1-trityl-1H-imidazole involves the use of organometallic intermediates. This strategy relies on the initial formation of a carbon-metal bond at the C2 position, followed by quenching with an electrophilic iodine source.

Generation of 2-Lithio-1-trityl-1H-imidazole via Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic compounds. wikipedia.orguwindsor.caorganic-chemistry.org In the case of 1-trityl-1H-imidazole, the trityl group, although not a classical directing group, facilitates the deprotonation at the C2 position when a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), is used. wikipedia.orgharvard.edu The reaction is typically performed at low temperatures in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to prevent side reactions. uwindsor.ca The formation of the 2-lithio intermediate is a critical step that sets the stage for the subsequent introduction of the iodine atom.

Electrophilic Quenching with Iodine Sources

Once the 2-lithio-1-trityl-1H-imidazole intermediate is generated in situ, it is quenched with a suitable electrophilic iodine source. Molecular iodine (I₂) is a commonly used reagent for this purpose. researchgate.net The highly nucleophilic carbanion at the C2 position readily attacks the electrophilic iodine, resulting in the formation of the C-I bond and yielding this compound. The reaction is generally fast and efficient, providing the desired product in good yield.

A representative reaction scheme is shown below:

Metalation: 1-trityl-1H-imidazole + n-BuLi → 2-Lithio-1-trityl-1H-imidazole

Iodination: 2-Lithio-1-trityl-1H-imidazole + I₂ → this compound

Exploration of Alternative Organometallic Intermediates (e.g., Organozinc, Organomagnesium)

While organolithium reagents are highly effective, their strong basicity and reactivity can sometimes be a limitation, especially in the presence of sensitive functional groups. This has led to the exploration of alternative, more tolerant organometallic intermediates such as organozinc and organomagnesium (Grignard) reagents. wikipedia.orgsigmaaldrich.com These can be prepared either by direct insertion of the metal into a C-X bond or, more commonly for this system, through a transmetalation reaction from the corresponding organolithium species. d-nb.info For example, reacting 2-lithio-1-trityl-1H-imidazole with a zinc salt like zinc chloride (ZnCl₂) would generate the corresponding organozinc reagent. nih.gov These less reactive organometallic species can then be coupled with an iodine source, often with the aid of a palladium or copper catalyst, to afford this compound. d-nb.info This approach offers the advantage of milder reaction conditions and broader functional group compatibility. sigmaaldrich.com

The following table outlines the generation and quenching of different organometallic intermediates for the synthesis of this compound.

| Organometallic Intermediate | Generation Method | Quenching Agent |

| 2-Lithio-1-trityl-1H-imidazole | Directed Ortho-Metalation with n-BuLi | I₂ |

| 2-(Trityl-1H-imidazolyl)zinc chloride | Transmetalation from Lithio species with ZnCl₂ | I₂ |

| 2-(Trityl-1H-imidazolyl)magnesium bromide | Transmetalation from Lithio species with MgBr₂ | I₂ |

Modern Synthetic Techniques and Process Intensification

Process intensification in chemical synthesis aims to develop smaller, safer, and more energy-efficient manufacturing processes. For this compound, this is primarily achieved through the application of flow chemistry and microwave-assisted synthesis.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of functionalized imidazoles. This technique involves continuously feeding reactants through a network of tubes and reactors, offering superior control over reaction parameters compared to traditional batch methods. youtube.com A notable flow chemistry approach facilitates the rapid and efficient formation of the key intermediate, 2-lithio-1-(triphenylmethyl)imidazole, at ambient temperature. up.ac.za

The process begins with the lithiation of 1-trityl-imidazole. In the flow system, a solution of 1-trityl-imidazole is mixed with a stream of n-butyllithium (n-BuLi) in a reactor. The highly efficient mixing and heat transfer within the microreactor allow the metalation to occur in less than one minute. up.ac.za Immediately following this, the stream containing the highly reactive 2-lithio-1-trityl-1H-imidazole intermediate is merged with a solution of iodine. up.ac.za This rapid quenching with the electrophile yields the desired product, this compound. The entire process, from starting material to product, occurs in a very short residence time, significantly enhancing safety by minimizing the volume of hazardous organolithium intermediates at any given moment. youtube.comup.ac.za

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry for its ability to dramatically accelerate reaction rates. asianpubs.orgclockss.org This technique utilizes microwave energy to heat reactions, leading to rapid and uniform temperature increases that are often difficult to achieve with conventional heating. clockss.org While a specific microwave-assisted protocol for this compound is not extensively detailed in the literature, the synthesis of various substituted imidazoles has been successfully expedited using this method. nih.govrsc.orgnih.gov

For instance, multicomponent reactions to form tri- and tetrasubstituted imidazoles that take several hours under conventional reflux conditions can often be completed in a matter of minutes with microwave irradiation, frequently resulting in higher yields. asianpubs.orgclockss.org It is predicted that applying microwave irradiation to the synthesis of this compound could significantly shorten reaction times compared to traditional methods that require prolonged stirring at room or elevated temperatures. asianpubs.org

Comparative Analysis of Synthetic Pathways

The choice of a synthetic pathway depends on a thorough evaluation of its efficiency, practicality, and scalability.

Yield and selectivity are critical metrics for evaluating a synthetic route. The functionalization of the imidazole ring at the C-2 position can be challenging, but modern methods have shown high selectivity. up.ac.za

The flow chemistry approach for preparing this compound demonstrates excellent results. The initial lithiation step, when optimized, can achieve high conversions, and the subsequent reaction with iodine proceeds efficiently. up.ac.za

Table 1: Comparison of Synthetic Parameters for this compound

| Parameter | Flow Chemistry Method | Conventional Batch Method (Inferred) |

|---|---|---|

| Reaction Time | < 1 minute up.ac.za | Potentially hours |

| Yield | Modest to high yields reported up.ac.za | Variable, often with purification challenges |

| Selectivity | High for C-2 functionalization up.ac.za | Can be lower, risk of side products |

Atom economy is a key concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. In the synthesis of this compound from 1-trityl-imidazole, the iodination step is a substitution reaction. While the iodine atom is incorporated, the counter-ion and other reagents (like n-BuLi) generate byproducts, resulting in an atom economy of less than 100%. However, the high yields and selectivity of advanced methods help to maximize the practical return on the atoms used.

The practicality and scalability of a synthesis are crucial for its potential application in larger-scale production. Traditional batch synthesis of organolithium intermediates poses significant safety risks and challenges related to heat management, making them difficult to scale up. youtube.com

The continuous flow chemistry method for this compound is explicitly described as being amenable to scale-up. up.ac.za This is a primary advantage of flow chemistry; by maintaining small reaction volumes within the reactor, the risks associated with highly exothermic or hazardous reactions are significantly mitigated. This enhanced safety profile, combined with consistent product quality, makes flow synthesis a highly practical and scalable option for industrial production. youtube.com

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. taylorfrancis.comscispace.com The modern synthetic methodologies for this compound align with several core principles of green chemistry.

Energy Efficiency: Microwave-assisted synthesis is known to be more energy-efficient than conventional heating, as it reduces reaction times from hours to minutes. clockss.orgwjbphs.com Flow reactors also offer superior heat transfer, leading to better energy control and efficiency. youtube.com

Safety: Shifting from batch to continuous flow processes inherently makes the synthesis safer by minimizing the amount of hazardous material present at any one time. youtube.comup.ac.za

Atom Economy: While not perfect in substitution reactions, the focus on high-yield, high-selectivity reactions maximizes the efficient use of starting materials, a central goal of atom economy.

Waste Reduction: Efficient, high-yield reactions generate less waste in the form of byproducts and require less solvent and energy for purification. taylorfrancis.com The use of catalytic processes, as seen in many modern imidazole syntheses, is a key strategy for waste prevention. researchgate.netsciepub.com

Future advancements may focus on replacing traditional organic solvents with greener alternatives like water or recyclable ionic liquids, or using bio-catalysts, as has been demonstrated in the synthesis of other imidazole derivatives. scispace.comresearchgate.netresearchgate.net

Reactivity and Mechanistic Investigations of 2 Iodo 1 Trityl 1h Imidazole

Cross-Coupling Reactions at the C-2 Position

The carbon-iodine bond at the C-2 position of 2-Iodo-1-trityl-1H-imidazole is susceptible to cleavage and subsequent formation of new carbon-carbon or carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The bulky trityl group plays a crucial role in modulating the reactivity and solubility of the imidazole (B134444) core.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Negishi, Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. While specific studies on Negishi and Sonogashira couplings of this compound are not extensively documented in publicly available literature, the general principles of these reactions are applicable. The reactivity of aryl halides in these couplings typically follows the trend I > Br > Cl, making the 2-iodoimidazole (B1350194) a highly suitable substrate. nih.gov

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org The versatility of organozinc reagents, which can be prepared from a wide range of precursors, makes this a valuable method for introducing diverse alkyl, aryl, or vinyl groups at the C-2 position of the imidazole.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govgold-chemistry.org This reaction would enable the synthesis of 2-alkynyl-1-trityl-1H-imidazoles, which are valuable precursors for further transformations. The reaction is typically carried out under mild conditions, often at room temperature with an amine base. nih.gov

A plausible reaction scheme for the Suzuki-Miyaura coupling of this compound is shown below:

Scheme 1: General scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Scheme 1: General scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are well-established methods for forming carbon-heteroatom bonds. These reactions are especially useful for the N-arylation of nitrogen-containing heterocycles. While specific examples involving this compound are not prevalent in the literature, copper-catalyzed methods for the N-arylation of imidazoles with aryl halides are known. rsc.org These reactions typically employ a copper(I) salt as the catalyst and can be performed with or without a ligand. The choice of solvent and base is often crucial for the success of these couplings.

Furthermore, copper catalysis is also employed for C-S bond formation. The coupling of thiols with aryl iodides to form thioethers is a common application. rsc.orgresearchgate.net This suggests that this compound could potentially undergo copper-catalyzed coupling with various thiols to yield 2-thioether-substituted imidazoles.

Carbon-Heteroatom Bond Formation via Coupling Reactions

Beyond palladium and copper catalysis, other methods for carbon-heteroatom bond formation at the C-2 position of imidazole derivatives have been explored. For instance, the reaction of 2-iodo-1-methylimidazole with AgSCF3 has been reported, leading to the formation of a trifluoromethylthioether. This indicates that the C-2 iodo group can be displaced by sulfur nucleophiles under appropriate conditions. Given the similar electronic nature of the C-I bond, it is plausible that this compound could undergo analogous transformations.

Nucleophilic Substitution Reactions

The electron-deficient nature of the C-2 position of the imidazole ring, enhanced by the electronegativity of the iodine atom, makes it susceptible to nucleophilic attack. The trityl group, while sterically hindering, does not prevent reactions with potent nucleophiles.

Displacement of the C-2 Iodide by Various Nucleophiles

A highly effective method for the functionalization of the C-2 position of 1-tritylimidazole involves deprotonation at C-2 with a strong base, such as n-butyllithium, to form a highly reactive 2-lithio-1-(triphenylmethyl)imidazole intermediate. up.ac.za This organolithium species can then react with a wide array of electrophiles, effectively displacing the hydrogen at C-2. While this is not a direct displacement of iodide from this compound, it represents a powerful alternative strategy for introducing substituents at this position.

A study has demonstrated the rapid and efficient formation of 2-lithio-1-(triphenylmethyl)imidazole in a flow chemistry setup at ambient temperature. up.ac.za This intermediate was successfully reacted with various electrophiles, leading to a range of C-2 functionalized imidazoles in modest to high yields. up.ac.za This approach highlights the versatility of activating the C-2 position for nucleophilic attack by the generated organolithium species on an external electrophile.

The table below summarizes the variety of electrophiles that have been successfully reacted with the in situ generated 2-lithio-1-(triphenylmethyl)imidazole.

| Electrophile | Product | Yield (%) |

| Methyl iodide | 2-Methyl-1-trityl-1H-imidazole | 94 |

| 4-Methoxybenzyl iodide | 2-(1,2-bis(4-methoxyphenyl)ethyl)-1-tritylimidazole | 56 |

| Dimethylformamide (DMF) | 1-Trityl-2-imidazolecarboxaldehyde | 88 |

| 2-Octanone | 2-(1-Tritylimidazol-2-yl)octan-2-ol | 40 |

| Table 1: Examples of C-2 functionalization of 1-tritylimidazole via lithiation and reaction with electrophiles. up.ac.za |

Regiochemical Control in Substitution Pathways

In the context of nucleophilic substitution on the imidazole ring, regioselectivity is a key consideration, particularly when multiple positions are available for attack. For this compound, the C-2 position is the primary site of reactivity due to the presence of the iodo leaving group. The bulky trityl group at N-1 effectively blocks that nitrogen from participating in reactions and directs reactivity towards the C-2 position.

In the case of the lithiation of 1-tritylimidazole, the deprotonation occurs exclusively at the C-2 position. This high regioselectivity is attributed to the directing effect of the N-1 trityl group and the inherent acidity of the C-2 proton. The subsequent reaction of the 2-lithio intermediate with an electrophile ensures that substitution occurs specifically at the desired C-2 position. up.ac.za

Studies on other substituted nitroimidazoles have shown that the nature of the nucleophile (hard vs. soft) can influence the regioselectivity of the substitution. researchgate.net For instance, hard nucleophiles have been observed to react at the C-2 position, while soft nucleophiles favor attack at the C-4 position in certain dihalo-nitroimidazole systems. researchgate.net While these findings are on a different imidazole scaffold, they underscore the general principle that the electronic properties of both the substrate and the nucleophile play a crucial role in determining the regiochemical outcome of the reaction.

Intramolecular Cyclization and Annulation Reactions

The presence of the iodo group at the 2-position of the imidazole ring, ortho to the N-1 substituent, provides a perfect scaffold for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest as they allow for the rapid construction of complex polycyclic molecules from relatively simple starting materials.

A key application of this compound in the synthesis of fused heterocycles is demonstrated in the preparation of derivatives of 5H-imidazo[2,1-a]isoindole. While the direct synthesis of 5,5-diphenyl-5H-imidazo[2,1-a]isoindole from this compound has not been explicitly detailed in the reviewed literature, a plausible synthetic pathway can be extrapolated from related transformations. The synthesis would likely proceed through a multi-step sequence involving the initial deprotection of the trityl group, followed by N-alkylation and subsequent intramolecular cyclization.

A related transformation, the palladium-catalyzed intramolecular arylation of N-benzyl-2-iodoimidazoles, has been shown to be an effective method for the synthesis of the 5H-imidazo[2,1-a]isoindole core structure. researchgate.net This reaction proceeds via an intramolecular C-C bond formation between the C-2 of the imidazole and a carbon on the N-benzyl group. researchgate.net By analogy, the synthesis of the 5,5-diphenyl substituted target could be envisioned by first N-alkylating the deprotected 2-iodo-1H-imidazole with a suitable electrophile, such as 2-bromomethyl-1,1-diphenylmethane, followed by a palladium-catalyzed intramolecular cyclization.

The general conditions for such intramolecular arylations often involve a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a suitable base, and a high-boiling point solvent. Microwave irradiation has also been shown to significantly accelerate the rate of these cyclization reactions. researchgate.net

Table 1: Proposed Reaction Conditions for the Synthesis of Imidazo[2,1-a]isoindole Systems

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | researchgate.net |

| Base | K₂CO₃, Cs₂CO₃ | researchgate.net |

| Solvent | DMF, Toluene | researchgate.net |

| Temperature | 80-140 °C (conventional heating) or microwave irradiation | researchgate.net |

The mechanism of the palladium-catalyzed intramolecular arylation of N-substituted 2-iodoimidazoles is believed to follow a standard catalytic cycle for C-C bond formation. The proposed mechanism involves several key steps:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) species into the C-I bond of the 2-iodoimidazole derivative to form a palladium(II) intermediate.

Intramolecular C-H Activation/Transmetalation: This is followed by an intramolecular C-H activation of an aromatic C-H bond on the N-substituent, or a transmetalation step if an organometallic reagent is involved, leading to the formation of a palladacycle.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the desired fused heterocyclic product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

This mechanistic pathway is supported by extensive studies on related palladium-catalyzed cross-coupling and direct arylation reactions. The efficiency of the reaction is influenced by factors such as the nature of the palladium catalyst, the ligand, the base, and the reaction temperature.

Deprotection and Functional Group Interconversion

The trityl group is a key feature of this compound, serving as a robust protecting group for the imidazole nitrogen. Its selective removal is a crucial step in many synthetic sequences, allowing for further manipulation of the imidazole ring.

The N-trityl group is known to be labile under acidic conditions. thermofisher.com The deprotection proceeds via the formation of the highly stable trityl cation. A variety of acidic reagents can be employed for this purpose, with the choice of acid and reaction conditions depending on the sensitivity of other functional groups present in the molecule.

Commonly used reagents for N-trityl deprotection include:

Trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).

Aqueous acetic acid.

Formic acid.

The deprotection is typically carried out at or below room temperature to minimize potential side reactions. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Table 2: Representative Conditions for N-Trityl Deprotection

| Reagent | Solvent | Temperature | Typical Reaction Time |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to room temperature | 1-4 hours |

| Acetic Acid (aq.) | - | Room temperature to 50 °C | 12-48 hours |

Following the deprotection of the trityl group, the resulting 2-iodo-1H-imidazole is a versatile intermediate for a wide range of synthetic transformations. The presence of the iodo group at the 2-position allows for its participation in various cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck reactions. These reactions enable the introduction of a diverse array of substituents at the C-2 position of the imidazole ring, including aryl, heteroaryl, alkyl, and alkynyl groups.

The free N-H group of the deprotected imidazole can also be readily functionalized through N-alkylation, N-arylation, or acylation reactions, providing further opportunities for molecular diversification. The compatibility of the 2-iodo-1H-imidazole with these downstream operations makes it a valuable building block in medicinal chemistry and materials science for the synthesis of complex imidazole-containing molecules.

Exploration of Novel Reactivity Patterns

While the primary reactivity of this compound is centered on the chemistry of the C-I bond and the N-trityl group, the unique electronic nature of the imidazole ring and the steric bulk of the trityl group could potentially lead to novel and unexplored reactivity patterns.

For instance, the electron-rich nature of the imidazole ring could be exploited in reactions with strong electrophiles, potentially leading to unusual substitution patterns or ring-opening reactions under specific conditions. The steric hindrance imposed by the trityl group might also direct reactions to occur at the less hindered positions of the imidazole ring or influence the stereochemical outcome of reactions at adjacent positions.

Furthermore, the combination of the iodo and trityl groups could be leveraged in one-pot, multi-component reactions where the sequential activation of both functionalities could lead to the rapid assembly of complex molecular architectures. The investigation into such novel reactivity patterns could open up new avenues for the application of this compound in organic synthesis.

Advanced Spectroscopic and Structural Elucidation of 2 Iodo 1 Trityl 1h Imidazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For 2-Iodo-1-trityl-1H-imidazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would provide a wealth of information.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be characterized by distinct signals for the protons of the imidazole (B134444) ring and the trityl group. The protons on the imidazole ring are expected to appear as singlets or doublets in the aromatic region of the spectrum. The chemical shifts of these protons would be influenced by the electronic effect of the iodine atom at the C2 position and the bulky trityl group at the N1 position. The fifteen protons of the three phenyl rings of the trityl group would likely appear as a complex multiplet in the upfield aromatic region. For the parent compound, 1-trityl-1H-imidazole, the proton signals have been reported, providing a basis for comparison. The introduction of the iodine atom is expected to cause a downfield shift for the adjacent imidazole protons due to its electron-withdrawing nature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the imidazole ring carbons, the quaternary carbon of the trityl group, and the carbons of the phenyl rings. The carbon atom bonded to the iodine (C2) is expected to show a characteristic low-field chemical shift. Due to the potential for fast tautomerization in imidazole derivatives, which can lead to broad or undetectable ¹³C signals in solution, solid-state ¹³C CP-MAS NMR could be a valuable alternative for unambiguous characterization. mdpi.com

Conformational Analysis: The bulky trityl group significantly influences the conformation of the molecule. The rotational freedom around the N1-C(trityl) bond is restricted, leading to a specific preferred conformation in solution. This can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space proximity between protons of the trityl group and the imidazole ring.

| Expected ¹H NMR Chemical Shifts (ppm) | Expected ¹³C NMR Chemical Shifts (ppm) |

| Imidazole Protons (H4, H5) | Imidazole Carbons (C4, C5) |

| Trityl Protons (aromatic) | Imidazole Carbon (C2-I) |

| Trityl Quaternary Carbon | |

| Trityl Phenyl Carbons |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways.

Accurate Mass Determination: HRMS would be used to determine the exact mass of the molecular ion of this compound (C₂₂H₁₇IN₂). nih.gov This high-precision measurement allows for the unambiguous confirmation of the molecular formula. epa.gov

Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) would induce fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. A key fragmentation pathway for this compound would likely involve the cleavage of the bond between the imidazole ring and the trityl group, leading to the formation of a stable triphenylmethyl cation (trityl cation), which would be observed as a prominent peak in the mass spectrum. chemguide.co.uklibretexts.org Other characteristic fragments would arise from the iodo-imidazole moiety. The study of fragmentation patterns of related 1,2,4-triazole (B32235) derivatives has shown sequential loss of neutral molecules, which can be a useful reference for predicting the behavior of this imidazole compound. researchgate.netresearchgate.net

| Fragment Ion | Expected m/z |

| [C₂₂H₁₇IN₂]⁺ (Molecular Ion) | 436.04 |

| [C(C₆H₅)₃]⁺ (Trityl cation) | 243.12 |

| [C₃H₂IN₂]⁺ (Iodo-imidazole fragment) | 192.94 |

X-ray Crystallography for Precise Solid-State Structure Determination

Vibrational Spectroscopy (FT-IR, Raman) in Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are complementary and can be used to identify specific functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings, as well as the C=C and C=N stretching vibrations of the imidazole ring. The C-I stretching vibration would be expected to appear in the far-infrared region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the phenyl rings and the imidazole core. The C-I bond is also known to produce a relatively strong Raman signal.

The combination of FT-IR and Raman spectra would provide a comprehensive vibrational profile of the molecule, useful for its identification and for studying intermolecular interactions in the solid state. su.searxiv.orgnist.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Imidazole Ring Vibrations | 1600-1400 |

| C-I Stretch | 600-500 |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) (if chiral derivatives are studied)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful techniques for studying chiral molecules. While this compound itself is not chiral, the introduction of a chiral center, for instance by derivatizing one of the phenyl rings of the trityl group or by introducing a chiral substituent on the imidazole ring, would make its derivatives amenable to CD and ORD analysis.

These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra are highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration and study conformational changes of chiral derivatives. The separation of enantiomers of chiral imidazole derivatives has been achieved using chromatographic methods, which is a prerequisite for their chiroptical characterization. researchgate.net

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water would be the primary method for purity assessment. thermofisher.comvwr.com A UV detector would be used for detection, leveraging the strong UV absorbance of the aromatic rings. A validated HPLC method would be crucial for quality control.

Isomeric Analysis: In the synthesis of substituted imidazoles, the formation of regioisomers is a possibility. For example, if starting from a substituted imidazole, the trityl group could potentially attach to different nitrogen atoms. HPLC, with its high resolving power, would be capable of separating such isomers, allowing for their individual characterization.

Chemometric Approaches in Analytical Data Interpretation

The large datasets generated by modern analytical techniques, such as NMR, MS, and chromatography, can be effectively analyzed using chemometric methods. Chemometrics applies multivariate statistics to extract meaningful information from chemical data.

For a series of derivatives of this compound, chemometric techniques like Principal Component Analysis (PCA) could be used to visualize relationships between the chemical structures and their spectroscopic data. This can help in identifying patterns and correlations that might not be apparent from a simple inspection of the data. Furthermore, chemometric methods have been successfully applied to optimize the separation of chiral imidazole derivatives in capillary electrophoresis, demonstrating their utility in analytical method development. rsc.org

Applications of 2 Iodo 1 Trityl 1h Imidazole As a Versatile Synthetic Building Block

Construction of Substituted Imidazoles for Diverse Research Purposes

The imidazole (B134444) ring is a fundamental scaffold in many biologically active molecules and functional materials. The ability to introduce a variety of substituents onto the imidazole core is essential for tuning the properties of the final compound. 2-Iodo-1-trityl-1H-imidazole provides a convenient starting point for creating a diverse library of substituted imidazoles.

The iodine atom at the C-2 position of this compound is a key functional group that can be readily replaced through various cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, including alkyl, aryl, and other functional groups. The trityl group can be subsequently removed under acidic conditions to yield the desired N-unsubstituted imidazole.

An example of this is the synthesis of 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole derivatives, which have been evaluated for their antimicrobial activity. nih.gov The synthesis of these compounds often involves the initial functionalization at the C-2 position. nih.gov

The versatility of this compound extends to the synthesis of polysubstituted imidazoles, where multiple positions on the imidazole ring are functionalized. This is crucial for creating complex molecules with specific biological or material properties. Various synthetic methods, such as the Debus-Radiszewski synthesis, Wallach synthesis, and Marckwald synthesis, are employed to create substituted imidazoles. nih.gov One-pot synthesis methods are also utilized to produce 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles in high yields. researchgate.netrsc.org

For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved through a one-pot condensation reaction catalyzed by benzyltriphenylphosphonium (B107652) chloride under solvent-free conditions. researchgate.net Similarly, trityl chloride has been used to catalyze the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles. rsc.org The ability to create such highly substituted imidazoles is critical for developing new therapeutic agents and functional materials. researchgate.netnih.gov

Precursor for Biologically Active Molecules and Pharmaceutical Intermediates

The imidazole scaffold is a common feature in many pharmaceuticals. This compound serves as a valuable precursor for the synthesis of a variety of biologically active molecules and pharmaceutical intermediates.

Nucleoside analogs are a class of antiviral and anticancer agents that mimic natural nucleosides. The imidazole ring can serve as a bioisostere for the purine (B94841) or pyrimidine (B1678525) base in these analogs. The flexibility in substituting the imidazole ring, facilitated by starting materials like this compound, is crucial for developing novel nucleoside analogs with improved efficacy and selectivity.

Imidazole derivatives are well-known for their broad spectrum of antimicrobial activity. nih.govnih.gov The search for new and more effective antifungal and antibacterial agents is a continuous effort in medicinal chemistry, driven by the rise of drug-resistant pathogens. nih.gov

Substituted imidazoles derived from this compound have shown promise as potential therapeutic agents. nih.govnih.gov For example, certain substituted phenyl-imidazol-1-yl-methanone derivatives have demonstrated significant antibacterial and antifungal activity. nih.gov The presence of electron-withdrawing groups on the imidazole ring has been found to be important for the antimicrobial activity of these compounds. nih.gov

| Compound Type | Example | Biological Activity | Key Findings |

| Substituted Phenyl Imidazoles | (Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones | Antibacterial, Antifungal | Compounds with electron-withdrawing groups showed enhanced activity. Some derivatives exhibited antibacterial activity comparable to norfloxacin. |

| Imidazole Quaternary Salts | 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts | Antibacterial, Antifungal | A significant number of the synthesized compounds displayed antimicrobial activity. |

Contribution to Functional Materials Chemistry

The applications of this compound are not limited to the life sciences. The unique electronic and structural properties of imidazole-based compounds make them attractive for use in functional materials. The ability to synthesize polysubstituted imidazoles allows for the fine-tuning of their photophysical and electronic properties.

For instance, imidazole derivatives can be incorporated into luminescent materials and organic light-emitting diodes (OLEDs). The development of efficient synthetic routes to functionalized imidazoles is key to advancing this area of materials science. While direct applications of this compound in this field are still emerging, its role as a versatile building block for creating tailored imidazole structures is of significant interest.

Computational and Theoretical Investigations on 2 Iodo 1 Trityl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com For 2-Iodo-1-trityl-1H-imidazole, DFT calculations can elucidate its fundamental electronic properties and predict its reactivity. These calculations typically involve the optimization of the molecule's geometry to find its lowest energy conformation.

Subsequent to geometry optimization, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Furthermore, DFT calculations can generate maps of the electrostatic potential (ESP), which illustrate the charge distribution within the molecule. These maps are invaluable for predicting how the molecule will interact with other species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can also be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. In studies of other imidazole (B134444) derivatives, DFT has been successfully used to understand their electronic structure and reactivity. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -6.2 | eV | Electron-donating ability |

| LUMO Energy | -1.5 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 | eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.85 | eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.35 | eV | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 3.16 | eV | Propensity to accept electrons |

Note: The values in this table are illustrative and represent typical data that would be generated from a DFT study. Actual values would depend on the specific level of theory and basis set used in the calculation.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions, known as reaction mechanisms. For this compound, theoretical studies can be employed to understand its behavior in various chemical transformations, such as nucleophilic substitution at the C2 position or reactions involving the imidazole ring. These studies involve mapping the potential energy surface of the reaction, which allows for the identification of reactants, products, intermediates, and, most importantly, transition states.

The transition state is the highest energy point along the reaction coordinate and represents the "bottleneck" of the reaction. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) are often used to locate transition states.

For instance, in a hypothetical nucleophilic substitution reaction where the iodide at the C2 position is replaced by another group, computational studies could determine whether the reaction proceeds through a concerted (SNAr) or a multi-step (addition-elimination) mechanism. The calculated energies of the intermediates and transition states would provide a detailed picture of the reaction's energetic landscape. Furthermore, these studies can reveal the influence of the bulky trityl group on the reaction mechanism and energetics.

Prediction of Regioselectivity and Stereoselectivity in Reactions

When a molecule has multiple reactive sites, predicting where a reaction will occur (regioselectivity) and the spatial arrangement of the atoms in the product (stereoselectivity) is a central challenge in organic synthesis. Computational methods offer a means to predict these outcomes with a high degree of accuracy. rsc.orgnih.gov

For this compound, regioselectivity could be a key question in reactions such as electrophilic aromatic substitution on the imidazole ring. While the C2 position is occupied by an iodine atom, the C4 and C5 positions are potential sites for electrophilic attack. Computational models can predict the most likely site of reaction by calculating the relative energies of the intermediates formed upon attack at each position. researchgate.net The position that leads to the most stable intermediate is generally the favored site of reaction. Fukui functions, which are derived from DFT calculations, can also be used to identify the most electrophilic and nucleophilic sites within a molecule.

Stereoselectivity, on the other hand, becomes important when a reaction can produce different stereoisomers. While this compound itself is achiral, reactions involving this molecule could lead to the formation of chiral centers. In such cases, computational modeling can be used to predict which stereoisomer will be the major product by calculating the energies of the diastereomeric transition states leading to each product. The transition state with the lower energy will correspond to the major product.

Molecular Dynamics Simulations for Conformational Landscapes

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its properties and biological activity. Molecules are not static entities but are constantly in motion, exploring different conformations. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of a molecule's conformational landscape. mun.ca

For this compound, the presence of the large and flexible trityl group suggests that the molecule can adopt a wide range of conformations. MD simulations can be used to explore this conformational space and identify the most stable and populated conformations. nih.gov This is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme or a receptor. The simulations can reveal how the trityl group orients itself relative to the imidazole ring and how this orientation might influence the molecule's ability to bind to a specific site.

MD simulations can also provide insights into the flexibility of the molecule and the dynamics of its different parts. For example, the simulations could show how the C-N bond connecting the trityl group to the imidazole ring rotates and how this rotation is coupled to the movements of the phenyl rings of the trityl group.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.comnih.govscielo.br If derivatives of this compound were to be synthesized and tested for a particular biological activity, QSAR modeling could be a powerful tool for optimizing their potency. researchgate.net

The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. A wide range of descriptors can be calculated, from simple constitutional descriptors (e.g., molecular weight, number of atoms) to more complex 3D descriptors (e.g., solvent-accessible surface area).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity. The resulting QSAR model can then be used to predict the activity of new, untested compounds. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to be most active, thereby saving time and resources.

Table 2: Illustrative QSAR Model for Hypothetical Antifungal Derivatives of this compound

| Descriptor | Coefficient | Description | Contribution to Activity |

| LogP | +0.5 | Lipophilicity | Positive (increased lipophilicity enhances activity) |

| Molecular Weight | -0.01 | Size | Negative (larger molecules are less active) |

| Dipole Moment | +0.2 | Polarity | Positive (increased polarity enhances activity) |

| Number of H-bond donors | -0.3 | Hydrogen bonding | Negative (fewer H-bond donors are preferred) |

Note: This table represents a hypothetical QSAR model. The descriptors and their coefficients are for illustrative purposes only.

In Silico Screening and Drug Design Principles for Derivatives

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. nih.govdergipark.org.tr If this compound were to be considered as a scaffold for the development of new drugs, in silico screening could be a key step in the process. frontiersin.org

There are two main approaches to in silico screening: ligand-based and structure-based. In ligand-based virtual screening, a set of known active molecules is used to search for other molecules with similar properties. In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock a library of compounds into the binding site. The compounds are then ranked based on their predicted binding affinity.

The principles of drug design can then be applied to the hits identified from the virtual screen to optimize their properties. This might involve modifying the structure of the molecule to improve its binding affinity, selectivity, or pharmacokinetic properties. For example, the trityl group of this compound could be replaced with other substituents to explore how this affects the molecule's interaction with the target. Computational tools can be used to guide this process, for example, by predicting how different substituents will affect the molecule's properties.

Future Research Directions and Perspectives for 2 Iodo 1 Trityl 1h Imidazole

Sustainable and Biocatalytic Approaches for Synthesis and Transformation

Future research will likely prioritize the development of environmentally benign synthetic routes for 2-Iodo-1-trityl-1H-imidazole and its derivatives. Key areas of focus include:

Green Chemistry Methodologies: The application of green chemistry principles, such as the use of ultrasound or microwave irradiation, can accelerate reactions and reduce energy consumption. researchgate.net Employing greener solvents like water-alcohol mixtures or ionic liquids could minimize the environmental impact of synthesis. researchgate.netalmacgroup.com

Flow Chemistry: Continuous-flow reactors offer a promising alternative to traditional batch synthesis. This technology can provide better control over reaction parameters, improve safety (especially when handling energetic intermediates), enhance yields, and facilitate easier scale-up, all while being more atom-economical and reducing waste. amazonaws.comrsc.org

Biocatalysis: The use of enzymes and whole-cell systems represents a frontier for transformations involving this compound. nih.gov Biocatalysts, such as lipases or reductases, could be employed for the stereoselective synthesis of chiral derivatives or the kinetic resolution of racemic mixtures. almacgroup.comrsc.org This approach is highly valued for its high selectivity and operation under mild, aqueous conditions. manchester.ac.uk

Development of Novel Organocatalytic Applications

The imidazole (B134444) scaffold is a cornerstone of modern organocatalysis, and this compound serves as a valuable precursor in this field.

N-Heterocyclic Carbene (NHC) Precursors: Following the removal of the trityl group and quaternization, the resulting imidazolium (B1220033) salt can be converted into an N-heterocyclic carbene. These NHCs are powerful organocatalysts for a wide range of chemical transformations.

Imidazolium-Based Ionic Liquids: The molecule is a starting point for creating novel chiral or functionalized imidazolium ionic liquids. rsc.org These salts can act as recyclable catalysts or catalyst-solvents in various reactions, including Michael additions and condensations, contributing to more sustainable chemical processes. ias.ac.inmdpi.com The amphoteric nature of the imidazole ring, possessing both basic and acidic sites, makes it a versatile catalytic entity. ias.ac.in

Photoredox and Electrochemical Methodologies for Functionalization

The carbon-iodine bond in this compound is ripe for functionalization using modern synthetic methods.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient way to activate the C-I bond. This method can be used for cross-coupling reactions with a wide array of partners, including aryl halides, to forge new carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions facilitated by catalysts like iridium complexes under blue light irradiation could enable the C-H functionalization and coupling of the imidazole core with other molecules, opening pathways to complex structures under gentle conditions. nih.gov

Electrosynthesis: Electrochemical methods provide a reagent-free and environmentally friendly alternative for activating chemical bonds. Future studies could explore the electrochemical reduction of the C-I bond to generate reactive intermediates or the anodic oxidation for C-H functionalization, avoiding the need for chemical oxidants or reductants.

Integration with Machine Learning and Artificial Intelligence in Reaction Discovery

The intersection of synthetic chemistry and artificial intelligence (AI) can significantly accelerate the exploration of this compound's chemical space.

Reaction Prediction and Optimization: Machine learning (ML) models can be trained on existing chemical reaction data to predict the outcomes of new reactions involving this compound. nih.gov AI algorithms, particularly through active learning frameworks like Bayesian optimization, can efficiently explore vast parameter spaces to identify optimal reaction conditions (e.g., catalyst, solvent, temperature), saving time and resources. nih.gov

Discovery of Novel Reactions: AI can assist in the discovery of entirely new transformations and applications. By analyzing vast datasets of chemical information, ML can identify hidden patterns in reactivity, suggesting novel multi-component reactions or catalytic cycles. scitechdaily.com This data-driven approach can augment the creativity of chemists and guide the discovery of valuable molecules for drug discovery and materials science. scitechdaily.comnih.gov

Exploration of Advanced Bio-Conjugation Strategies

The functional handles on this compound make it a candidate for bio-conjugation, the process of linking molecules to biological entities like proteins or nucleic acids. After deprotection of the trityl group to unmask the N-H functionality, the 2-iodo-imidazole moiety becomes a prime target for transition-metal-catalyzed cross-coupling reactions. This would allow the compound to be covalently attached to biomolecules, serving as a molecular probe or a component of a targeted drug delivery system.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern synthesis. Future work could focus on designing MCRs where this compound acts as a key building block. nih.gov Its reactive sites could be exploited to rapidly generate libraries of complex, substituted imidazoles. ias.ac.in The iodo-substituent provides a valuable handle for post-MCR modification, further increasing molecular diversity for applications in drug discovery.

New Frontiers in Materials Science and Medicinal Chemistry Applications

The inherent properties of the substituted imidazole core suggest promising applications in both materials science and medicinal chemistry.

Materials Science: Triphenyl-substituted imidazoles are known to possess interesting optical and electronic properties due to their highly conjugated systems. ontosight.ai Derivatives of this compound could be investigated as materials for organic light-emitting diodes (OLEDs) or other optoelectronic devices. ontosight.ai

Medicinal Chemistry: The imidazole ring is a well-established pharmacophore found in numerous clinically used drugs. researchgate.net The trityl imidazole structure itself has been explored for potential antimicrobial and anticancer properties. ontosight.ai The 2-iodo substituent is particularly valuable as it allows for the synthesis of a wide array of analogues through cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR) for identifying potent and selective enzyme inhibitors or receptor modulators. nih.gov

Interactive Data Table: Future Research Prospects

| Research Area | Key Objective | Potential Impact |

| Sustainable Synthesis | Develop green, efficient synthetic routes using flow chemistry and biocatalysis. rsc.orgnih.gov | Reduced environmental footprint, improved safety, and cost-effective production. |

| Organocatalysis | Synthesize novel NHC precursors and imidazolium ionic liquid catalysts. rsc.orgmdpi.com | Creation of new, recyclable catalysts for a wide range of chemical transformations. |

| Photoredox/Electrochemistry | Functionalize the C-I bond using light or electricity-driven methods. nih.govnih.gov | Mild and efficient access to complex molecular architectures. |

| AI & Machine Learning | Predict reaction outcomes and discover new transformations involving the compound. scitechdaily.comrsc.org | Accelerated research and development cycles in chemistry and drug discovery. |

| Bio-conjugation | Use the molecule as a linker for attaching to biomolecules. | Development of new diagnostic probes and targeted therapeutics. |

| Multi-Component Reactions | Employ as a building block to rapidly generate molecular complexity. nih.gov | Efficient synthesis of diverse chemical libraries for screening. |

| New Materials & Medicines | Explore applications in optoelectronics and as a scaffold for drug design. ontosight.airesearchgate.net | Discovery of novel materials with unique properties and new therapeutic agents. |

常见问题

Q. Basic Research Focus

- ¹H NMR : Peaks at δ 7.42–7.29 (m, 9H, trityl), δ 6.98 (d, J = 1.6 Hz) and δ 6.85 (d, J = 1.7 Hz) confirm imidazole protons.

- HRMS : Calculated [M+H]⁺: 389.0648; observed: 389.0638, confirming molecular weight .

- Elemental Analysis : Compare calculated vs. experimental C/H/N content to assess purity.

What challenges arise in controlling regioselectivity during cross-coupling reactions involving this compound?

Advanced Research Focus

The bulky trityl group can sterically hinder electrophilic attack, leading to unexpected intramolecular pathways. For example, Heck reactions with electron-poor olefins may yield 5,5-diphenyl-5H-imidazo[2,1-a]isoindole instead of intermolecular adducts . Strategies to mitigate this include:

- Using smaller protecting groups (e.g., SEM instead of trityl).

- Optimizing solvent polarity (e.g., DMF for better electrophile diffusion).

- Employing Pd catalysts with tailored ligands (e.g., XPhos for steric control).

How can computational modeling predict reactivity trends for this compound in transition-metal-catalyzed reactions?

Advanced Research Focus

Density functional theory (DFT) calculations can map energy barriers for iodination vs. competing pathways (e.g., arylation). For instance:

- Analyze the LUMO localization on the imidazole ring to predict nucleophilic attack sites.

- Simulate transition states to compare intramolecular cyclization (as in ) vs. intermolecular coupling.

- Benchmark against experimental HRMS and XRD data (if available) to refine models.

What methodologies ensure reproducibility in handling air-sensitive intermediates during synthesis?

Q. Advanced Research Focus

- Lithiation Step : Use Schlenk lines or gloveboxes for n-BuLi addition. Monitor reaction color changes (yellow to red indicates lithiation) .

- Quenching : Add iodine slowly to avoid exothermic side reactions.

- Workup : Pre-cool ethyl acetate for extraction to minimize thermal degradation.

How do steric and electronic effects of the trityl group influence the reactivity of this compound compared to its bromo/chloro analogs?

Q. Advanced Research Focus

- Steric Effects : The trityl group reduces nucleophilic substitution rates compared to smaller halides (e.g., 2-Bromo-1-tritylimidazole in ).

- Electronic Effects : Iodine’s polarizability enhances oxidative addition in Pd-catalyzed reactions, but trityl’s electron-withdrawing nature may slow transmetalation.

- Comparative Studies : Use kinetic studies (e.g., variable-temperature NMR) to quantify activation parameters for halogen displacement.

What analytical techniques resolve contradictions in reported reaction pathways for this compound?

Q. Advanced Research Focus

- LC-MS/MS : Track intermediates in real-time to identify competing pathways (e.g., intramolecular vs. intermolecular arylation ).

- In Situ IR Spectroscopy : Monitor iodine consumption and imidazole ring vibrations.

- X-ray Crystallography : Resolve structural ambiguities in unexpected products (e.g., isoindole derivatives ).

How can the trityl group be selectively removed post-functionalization without degrading the imidazole core?

Q. Basic Research Focus

- Acidic Conditions : Treat with 10% HCl in dioxane at 50°C for 2 hours.

- Alternative Deprotection : Use TFA/CH₂Cl₂ (1:1) under N₂, followed by neutralization with NaHCO₃.

- Monitor by TLC : Confirm deprotection via loss of trityl’s aromatic signals in ¹H NMR.

What strategies optimize yields in large-scale syntheses of this compound?

Q. Advanced Research Focus

- Batch vs. Flow Chemistry : Continuous flow systems improve heat dissipation and reduce side reactions during lithiation .

- Catalyst Recycling : Immobilize Pd catalysts for cross-coupling steps to reduce costs.

- Cryogenic Mixing : Use jacketed reactors for precise temperature control during iodine addition.

What role does this compound play in synthesizing bioactive heterocycles?

Q. Advanced Research Focus

- Anticancer Agents : Serve as a precursor for imidazo[1,2-a]pyridines via Sonogashira coupling.

- Antimicrobial Scaffolds : Functionalize via Suzuki-Miyaura reactions to introduce aryl groups .

- Mechanistic Probes : Use iodine’s radiolabel (¹²⁵I) for tracking drug distribution in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。